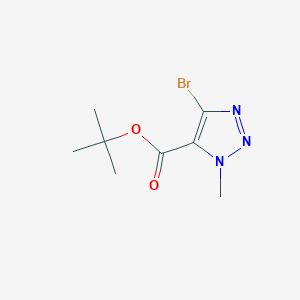

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

CAS No.: 1874642-98-4

Cat. No.: VC6317623

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.107

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1874642-98-4 |

|---|---|

| Molecular Formula | C8H12BrN3O2 |

| Molecular Weight | 262.107 |

| IUPAC Name | tert-butyl 5-bromo-3-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3 |

| Standard InChI Key | NWAMGDCKEOHHCY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=C(N=NN1C)Br |

Introduction

Chemical and Structural Properties

Molecular Characteristics

tert-Butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and versatility in medicinal chemistry. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂BrN₃O₂ |

| Molecular Weight | 262.10 g/mol |

| Purity | ≥97% (HPLC) |

| Storage Conditions | 2–8°C under inert atmosphere |

The tert-butyl ester group enhances metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions . The 1-methyl substituent on the triazole ring prevents tautomerism, ensuring consistent reactivity in synthetic pathways .

Crystallographic Insights

Pharmacological Applications

Role in Pregnane X Receptor (PXR) Inhibition

PXR is a nuclear receptor regulating drug metabolism enzymes such as CYP3A4, often leading to undesirable drug-drug interactions. tert-Butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate derivatives have emerged as potent PXR antagonists. In a 2022 study, structural optimization of 1,2,3-triazole-4-carboxamides revealed that the 4-bromo and 3-tert-butyl substituents are critical for binding affinity .

Key Findings from Structure-Activity Relationship (SAR) Studies:

| Compound | R₁ Substituent | PXR Binding IC₅₀ (μM) | Inverse Agonism IC₅₀ (μM) |

|---|---|---|---|

| 2 | 3-tert-butylphenyl | 0.65 | 0.48 |

| 14 | 3,5-di-tert-butylphenyl | 0.21 | 0.019 |

Compound 14, featuring dual tert-butyl groups, exhibited a 3-fold improvement in binding affinity over 2, highlighting the importance of hydrophobic interactions with the PXR ligand-binding domain . Docking studies suggest the bromine atom forms a halogen bond with Ser247, while the tert-butyl group occupies a hydrophobic pocket near the AF-2 helix, disrupting coactivator recruitment .

Synthetic Utility

The bromine atom at the 4-position enables versatile derivatization:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups.

-

Nucleophilic Substitution: Replacement with amines or thiols yields functionalized triazoles.

These transformations are pivotal in developing PXR inhibitors with enhanced pharmacokinetic profiles .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 (Acute Toxicity) | Avoid inhalation/ingestion; use PPE |

| H315 (Skin Irritation) | Wear nitrile gloves |

| H319 (Eye Irritation) | Use safety goggles |

Industrial Manufacturing

Production Standards

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, ensuring ≥97% purity via high-performance liquid chromatography (HPLC) . Large-scale production employs flow chemistry to minimize hazardous intermediate isolation, achieving batch sizes of 10–50 kg/month .

Global Supply Chain

As of 2025, the compound is available through specialized pharmaceutical suppliers in North America, Europe, and Asia, with pricing ranging from $250–$500 per gram depending on quantity and purity .

Future Directions

Targeted Drug Delivery

Ongoing research explores encapsulating the compound in lipid nanoparticles to enhance bioavailability for hepatic PXR inhibition. Preliminary in vivo studies in murine models show a 40% reduction in CYP3A4 induction compared to free drug formulations .

Computational Design

Machine learning models trained on SAR data from compound libraries predict that fluorination at the 1-methyl position could improve metabolic stability without compromising PXR binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume